Clindamycin Palmitate Sulfoxide Hydrochloride

CAS No.: 2126928-92-3

Cat. No.: VC3031035

Molecular Formula: C34H64Cl2N2O7S

Molecular Weight: 715.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126928-92-3 |

|---|---|

| Molecular Formula | C34H64Cl2N2O7S |

| Molecular Weight | 715.9 g/mol |

| IUPAC Name | [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate;hydrochloride |

| Standard InChI | InChI=1S/C34H63ClN2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)43-32-30(40)29(39)31(44-34(32)45(5)42)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29+,30-,31+,32+,34+,45?;/m0./s1 |

| Standard InChI Key | LOZNDBOPPCRFGL-DOSKGTRMSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1S(=O)C)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O.Cl |

| SMILES | CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

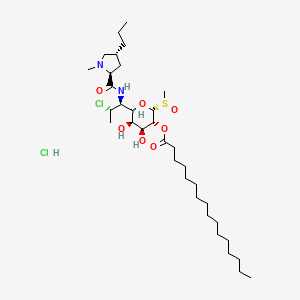

Clindamycin Palmitate Sulfoxide Hydrochloride has the following chemical properties:

-

Chemical Name: L-threo-alpha-D-galacto-Octopyranose, 7-chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-, 2-hexadecanoate hydrochloride

-

Molecular Formula: C34H64Cl2N2O7S (as the hydrochloride salt)

The structure maintains the core clindamycin scaffold with the palmitate ester at the 2-position, but features oxidation of the sulfur atom to a sulfoxide group, creating a chiral center at the sulfur atom .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Clindamycin Palmitate Sulfoxide Hydrochloride

The compound exhibits increased polarity compared to the parent compound due to the oxidation of the sulfur atom, which affects its solubility and distribution properties in biological systems.

Formation and Metabolism

Metabolic Pathway

Clindamycin Palmitate Sulfoxide Hydrochloride forms through the hepatic metabolism of clindamycin palmitate hydrochloride. The initial step involves hydrolysis of the palmitate ester in the intestinal tract to release clindamycin, followed by hepatic oxidation of the sulfur atom by cytochrome P450 enzymes .

The specific enzymatic pathway has been identified as:

-

Primary metabolism via CYP3A4

-

Minor contribution from CYP3A5

-

Results in formation of clindamycin sulfoxide as the major metabolite

Pharmacokinetic Significance

The formation of the sulfoxide metabolite represents a significant aspect of clindamycin's pharmacokinetic profile. Research indicates that clindamycin undergoes extensive hepatic metabolism, with approximately 10% of the bioactivity excreted in the urine and 3.6% in the feces, while the remainder is excreted as bioinactive metabolites .

The sulfoxide metabolite is considered bioactive, retaining some of the antimicrobial properties of the parent compound, though potentially with different tissue distribution characteristics due to its altered physicochemical properties .

Analytical Detection and Characterization

Reference Standards

| Manufacturer | Product Number | Product Description | Packaging | Price (USD) |

|---|---|---|---|---|

| TRC | C580025 | Clindamycin Palmitate Sulfoxide Hydrochloride (>90%) | 5mg | $185 |

| TRC | C580025 | Clindamycin Palmitate Sulfoxide Hydrochloride (>90%) | 50mg | $1455 |

Pharmacological Significance

Relationship to Parent Compound

Table 3: Comparison of Parent Compound and Sulfoxide Metabolite

| Characteristic | Clindamycin Palmitate Hydrochloride | Clindamycin Palmitate Sulfoxide Hydrochloride |

|---|---|---|

| Chemical Nature | Prodrug ester of clindamycin | Oxidative metabolite of clindamycin palmitate |

| Formation | Pharmaceutical synthesis | Hepatic metabolism via CYP3A4/5 |

| Hydrolysis | Rapid hydrolysis in intestinal tract | Formed after hydrolysis of parent compound |

| Active Moiety | Releases clindamycin | Modified clindamycin with sulfoxide group |

| Bioactivity | Inactive until hydrolyzed | Bioactive metabolite |

| Molecular Weight | 699.86 g/mol | 715.85 g/mol |

The sulfoxide metabolite represents an important component in understanding the complete pharmacological profile of clindamycin-based medications .

Implications for Drug Interactions

The formation of Clindamycin Palmitate Sulfoxide Hydrochloride via CYP3A4/5 enzymes has significant implications for potential drug interactions. Medications that inhibit or induce these enzymes may affect the rate and extent of sulfoxide metabolite formation .

Key considerations include:

-

Strong CYP3A4 inhibitors may increase plasma concentrations of clindamycin

-

Strong CYP3A4 inducers (such as rifampicin) may reduce clindamycin effectiveness

-

Monitoring for adverse reactions is recommended when administering clindamycin with CYP3A4 inhibitors

-

Monitoring for loss of effectiveness is recommended when administering with CYP3A4 inducers

Clinical Implications

Special Populations

The metabolism of clindamycin to its sulfoxide form may be altered in certain patient populations, which could affect drug efficacy and safety:

Pediatric Patients

Research and Future Perspectives

Knowledge Gaps

Current research on Clindamycin Palmitate Sulfoxide Hydrochloride reveals several knowledge gaps that warrant further investigation:

-

The specific antimicrobial activity of the sulfoxide metabolite compared to the parent compound

-

Tissue distribution properties of the sulfoxide metabolite

-

Potential unique adverse effects attributable specifically to the sulfoxide metabolite

-

Impact of genetic polymorphisms in CYP3A4/5 on sulfoxide metabolite formation

-

Comprehensive drug-drug interaction profiles related to altered metabolism

Future Research Directions

Future research endeavors could focus on:

-

Detailed pharmacokinetic studies specifically examining the formation and distribution of the sulfoxide metabolite

-

In vitro antimicrobial testing to determine the relative potency of the sulfoxide metabolite

-

Development of analytical methods specifically optimized for detection and quantification of the sulfoxide metabolite in various biological matrices

-

Investigation of the relationship between sulfoxide metabolite levels and clinical outcomes

-

Exploration of the impact of disease states on CYP3A4/5 function and subsequent effects on sulfoxide metabolite formation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume